18-Hydroxyoctadec-9-enoic acid
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Overview
Description
18-Hydroxyoctadec-9-enoic acid: is a long-chain fatty acid with the molecular formula C18H34O3 . It is a hydroxylated derivative of oleic acid, featuring a hydroxyl group at the 18th carbon and a double bond between the 9th and 10th carbons. This compound is known for its presence in various natural sources and its significant role in biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Ricinoleic Acid: One common method involves the dehydration of ricinoleic acid using imidazole salts.
Macrocyclization: Another approach is the macrocyclization of racemic 12-hydroxyoctadec-9-enoic acid.
Industrial Production Methods: Industrial production often involves the esterification of ricinoleic acid by maleic or succinic anhydride to produce biodegradable polyanhydrides and polyesters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 18-Hydroxyoctadec-9-enoic acid can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones and aldehydes.
Reduction Products: Reduced forms like alcohols and alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 18-Hydroxyoctadec-9-enoic acid is used as a precursor in the synthesis of biodegradable polymers and surfactants .
Biology: In biological research, it is studied for its role in plant suberin and cutin, which are important for plant defense mechanisms .
Medicine: The compound is explored for its potential in drug delivery systems due to its biocompatibility and biodegradability .
Industry: It is utilized in the production of lubricants, coatings, and plasticizers due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 18-Hydroxyoctadec-9-enoic acid involves its interaction with various molecular targets and pathways. It can act on cannabinoid receptors (CB1 and CB2) and transient receptor potential cation channel subfamily V member 1 (TRPV1), influencing various physiological processes . The hydroxyl group and double bond in its structure play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Ricinoleic Acid: A closely related compound with a hydroxyl group at the 12th carbon.
Oleic Acid: Lacks the hydroxyl group but has a similar carbon chain structure.
Linoleic Acid: Contains two double bonds but no hydroxyl group.
Uniqueness: 18-Hydroxyoctadec-9-enoic acid is unique due to its specific hydroxylation pattern and the presence of a double bond, which confer distinct chemical and biological properties .
Properties
CAS No. |
3329-38-2 |
---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(E)-18-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,19H,3-17H2,(H,20,21)/b2-1+ |
InChI Key |
LQUHZVLTTWMBTO-OWOJBTEDSA-N |
Isomeric SMILES |
C(CCCCO)CCC/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
C(CCCCO)CCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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